molecular formula C17H16FNO2 B5783067 N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide

N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide

Cat. No. B5783067
M. Wt: 285.31 g/mol
InChI Key: ASABEEZSMRNQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen works by inhibiting the production of prostaglandins, which are chemicals in the body that cause pain and inflammation. In recent years, flurbiprofen has gained attention in scientific research due to its potential therapeutic applications beyond its traditional use as an analgesic and anti-inflammatory agent.

Mechanism of Action

Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Flurbiprofen has been shown to have a range of biochemical and physiological effects beyond its anti-inflammatory and analgesic properties. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. In neurology, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in lab experiments is its well-established safety profile, as it has been used clinically for decades. Additionally, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide is readily available and relatively inexpensive compared to other experimental drugs. However, one limitation is that N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide's mechanism of action is not specific to any particular cell type or pathway, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide. In cancer research, further studies could investigate the mechanisms underlying N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide's anti-tumor effects and explore its potential as a combination therapy with other anti-cancer agents. In neurology, future studies could investigate the potential neuroprotective effects of N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research could investigate the potential use of N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of 2-fluorobenzoic acid with 3-acetylphenol, followed by reduction with lithium aluminum hydride or borane. Another method involves the reaction of 2-fluorobenzoyl chloride with 3-acetylphenol in the presence of a base, followed by reduction with sodium borohydride.

Scientific Research Applications

Flurbiprofen has been the subject of numerous scientific studies, investigating its potential therapeutic applications in various fields. In cancer research, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in prostate cancer cells. In neurology, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been studied for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. Additionally, N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide has been investigated for its potential use as a treatment for ocular inflammation and as a prophylactic agent for postoperative pain.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABEEZSMRNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(2-fluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.